molecular formula C8H10N2O B136893 2-(3-Aminophenyl)acetamide CAS No. 129743-47-1

2-(3-Aminophenyl)acetamide

Cat. No.: B136893
CAS No.: 129743-47-1
M. Wt: 150.18 g/mol
InChI Key: LBWKDTFSPUMSAT-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where the amino group is positioned at the meta position relative to the acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine with acetic anhydride. The reaction typically involves dissolving meta-phenylenediamine in water, adding hydrochloric acid, and then introducing acetic anhydride while maintaining the reaction temperature at around 40°C. The mixture is stirred for an hour, followed by the addition of sodium chloride to precipitate the product, which is then filtered and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, such as meta-phenylenediamine and acetic anhydride, are carefully measured and added to the reactor, where the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through filtration and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.

Major Products Formed

    Oxidation: Nitro-2-(3-aminophenyl)acetamide.

    Reduction: 2-(3-Aminophenyl)ethylamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(3-Aminophenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Aminoacetanilide: Similar structure but with the amino group at the para position.

    2-Aminoacetanilide: The amino group is at the ortho position relative to the acetamide group.

    4-Aminoacetanilide: The amino group is at the para position relative to the acetamide group.

Uniqueness

2-(3-Aminophenyl)acetamide is unique due to the position of the amino group at the meta position, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-(3-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKDTFSPUMSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276064
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129743-47-1
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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